N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide is a synthetic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is , indicating it consists of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The compound features a cyclopropyl group and a pyridinyl group attached to an oxalamide backbone, which contributes to its unique properties and potential functionalities in various applications.
The synthesis of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide typically involves the reaction of oxalic acid dihydrate with 4-aminopyridine and cyclopropylamine. This process is generally conducted in solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
The industrial production of this compound mirrors laboratory synthesis but employs automated reactors for larger-scale production, ensuring high yield and purity through controlled reaction conditions and subsequent purification methods such as crystallization or chromatography.
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide can undergo several chemical reactions:
The mechanism of action for N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide primarily involves its ability to act as a ligand that binds to specific metal ions or biological receptors. This interaction modulates the activity of these targets, which can lead to various biological effects. The structural characteristics allow it to form stable complexes that are beneficial for applications in catalysis or therapeutic contexts .
These properties make N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide suitable for various experimental applications in both organic synthesis and biological studies .
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide has a wide range of applications across different scientific fields:
The oxalamide (N,N'-disubstituted oxalyl diamide) scaffold serves as a privileged structural motif in medicinal chemistry due to its hydrogen-bonding capabilities and conformational rigidity. This linear connector enables precise spatial orientation of pharmacophoric groups while participating in critical interactions with biological targets. In HIV-1 capsid (CA) inhibitors like PF-74, the oxalamide linker forms hydrogen bonds with residues Gln63 and Ala105 in the CA hexamer interface, stabilizing ligand-protein complexes [1] [3]. Modifications to this scaffold—such as bioisosteric replacement with triazole rings in PF-74 derivatives—demonstrate its versatility: Triazole-substituted analogs maintain antiviral activity while improving hexamer binding specificity (ratio: 59 vs. PF-74’s 21) due to enhanced π-stacking and polar contacts [3]. The oxalamide’s planar geometry also facilitates synthetic diversification, allowing medicinal chemists to optimize pharmacokinetic properties while retaining target engagement.
Table 1: Bioactive Oxalamide-Containing Compounds and Their Target Interactions
Compound | Target | Key Interactions | Biological Effect |
---|---|---|---|
PF-74 | HIV-1 CA hexamer | H-bonds with Gln63, Ala105; cation-π with Arg173 | Disrupts capsid assembly |
Triazole-oxalamide hybrid | HIV-1 CA hexamer | Enhanced π-stacking with Trp184; polar contacts | Improved CA hexamer specificity |
GS-6207 (Lenacapavir) | HIV-1 CA | Extended interactions with NTD-CTD interface | Picomolar antiviral activity |
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide | Undefined | Predicted H-bond donor/acceptor pairs | Under investigation |
The cyclopropyl group confers distinct advantages in drug design: its high bond strain energy (27.5 kcal/mol) enhances binding via C–H···π interactions and van der Waals contacts with hydrophobic protein pockets. Quantum-chemical computations confirm cyclopropyl’s ability to engage in non-classical hydrogen bonds (C–H···O/N) and act as a π-acceptor due to its bent bonds [8]. In N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide, this moiety likely enhances target residence time through complementary interactions with CA subpockets previously exploited by PF-74’s indole ring [1] [3].
The pyridin-4-yl group contributes dual functionality:
Molecular modeling reveals that the trans configuration of pyridinyl-cyclopropyl motifs—as seen in analogs like DB07619—optimizes steric fit within enzyme active sites while minimizing conformational entropy loss upon binding [10].
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Effect (Es) | Role in Target Binding |
---|---|---|---|
Cyclopropyl | Weak σ-acceptor; π-acceptor capability | -0.21 (moderate bulk) | Hydrophobic filling; C–H···π interactions |
Pyridin-4-yl | Strong H-bond acceptor (Nsp²) | -0.31 (planar) | H-bonding; π-stacking; cation-π |
Oxalamide linker | H-bond donor/acceptor (NH/C=O) | Linear connector | Rigid spacer; protein backbone mimicry |
The discovery of PF-74 (EC₅₀ = 0.42 μM) as an HIV-1 capsid modulator established the oxalamide-linked phenylalanine-indole scaffold as a versatile template for antiviral development [1]. However, its limitations—poor metabolic stability (t₁/₂ = 1.3 min in human liver microsomes) and suboptimal potency—prompted systematic structural refinements:
N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide represents a minimalist offshoot of this evolution, distilling key pharmacophoric elements—the oxalamide linker, aromatic π-system (pyridine), and constrained aliphatic ring (cyclopropyl)—into a synthetically accessible chemotype optimized for target engagement and lead development.
Table 3: Evolution of Key Oxalamide-Based HIV Capsid Inhibitors
Generation | Representative Compound | EC₅₀ (μM) vs HIV-1 | Metabolic Stability (t₁/₂, min) | Key Structural Advance |
---|---|---|---|---|
1st | PF-74 | 0.42 | 1.3 | Phenylalanine-indole-oxalamide core |
2nd | Triazole-phenylalanine derivative (d19) | 0.59 | 4.2 (2.3× improvement) | Triazole replaces acylamino group |
3rd | GS-6207 (Lenacapavir) | 0.000001 (pM range) | >1,440 (clinical) | Macrocyclic extension |
Emerging | N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide | Under study | Predicted >30 (computational) | Minimalist cyclopropyl-pyridinyl design |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1